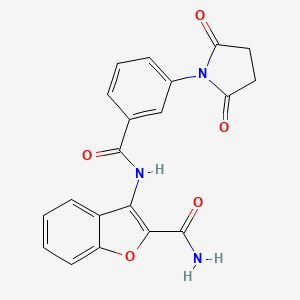
3-(3-(2,5-Dioxopyrrolidin-1-yl)benzamido)benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(2,5-Dioxopyrrolidin-1-yl)benzamido)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core structure.
準備方法
The synthesis of 3-(3-(2,5-Dioxopyrrolidin-1-yl)benzamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the use of terminal carbonyl alkynes in a solvent-controlled two-step one-pot synthesis. This process involves a Michael addition of aliphatic secondary amines followed by β-bromination/chlorination of the obtained enamines . The reaction conditions often require toluene as the solvent and chain alkyl propiolates as alkynyl substrates .
化学反応の分析
3-(3-(2,5-Dioxopyrrolidin-1-yl)benzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
3-(3-(2,5-Dioxopyrrolidin-1-yl)benzamido)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 3-(3-(2,5-Dioxopyrrolidin-1-yl)benzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
類似化合物との比較
3-(3-(2,5-Dioxopyrrolidin-1-yl)benzamido)benzofuran-2-carboxamide can be compared with other similar compounds, such as:
3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid: This compound shares the pyrrolidin-1-yl and benzoic acid moieties but lacks the benzofuran core.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound features a pyrrolidin-1-yl group attached to a propanamide moiety and has been studied for its anticonvulsant properties.
生物活性
The compound 3-(3-(2,5-Dioxopyrrolidin-1-yl)benzamido)benzofuran-2-carboxamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This compound features a benzofuran core, which is known for various biological activities, combined with a dioxopyrrolidine moiety that may enhance its pharmacological profile.
Antioxidant Activity
Research indicates that derivatives of 2,5-dioxopyrrolidine compounds exhibit significant antioxidant properties. These compounds have been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular systems. For instance, studies have demonstrated that similar structures can inhibit lipid peroxidation and protect cellular components from oxidative damage .
Anti-inflammatory Effects
The anti-inflammatory potential of benzofuran derivatives has been widely documented. Compounds similar to this compound have been found to inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro. This suggests a possible mechanism through which these compounds could be utilized in treating inflammatory diseases .
Enzyme Inhibition
A significant area of interest is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. The compound has shown promising results in inhibiting these enzymes, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. The structure-activity relationship (SAR) studies indicate that modifications to the dioxopyrrolidine ring can enhance inhibitory potency .
Neuroprotective Effects
In a recent study, the neuroprotective effects of compounds similar to this compound were evaluated using in vivo models of neurotoxicity. The results showed that these compounds significantly reduced neuronal cell death induced by oxidative stress and improved cognitive function in treated animals .
Antimicrobial Activity
Another investigation focused on the antimicrobial properties of related benzofuran derivatives. The findings revealed that these compounds exhibited activity against various bacterial strains, suggesting their potential as antimicrobial agents. The mechanism was attributed to their ability to disrupt bacterial cell membranes .
Data Summary
| Property | Findings |
|---|---|
| Antioxidant Activity | Effective free radical scavenging |
| Anti-inflammatory Effects | Inhibition of TNF-alpha and IL-6 |
| AChE/BuChE Inhibition | Potent inhibitors with potential for neuroprotection |
| Neuroprotective Effects | Reduced neuronal death in oxidative stress models |
| Antimicrobial Activity | Active against multiple bacterial strains |
特性
IUPAC Name |
3-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5/c21-19(26)18-17(13-6-1-2-7-14(13)28-18)22-20(27)11-4-3-5-12(10-11)23-15(24)8-9-16(23)25/h1-7,10H,8-9H2,(H2,21,26)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDPQHNDTVAYFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














